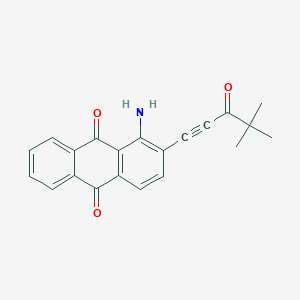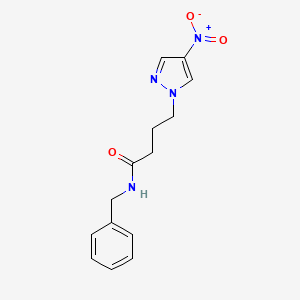![molecular formula C13H10F3N3O2 B11496450 2-Propenamide, N-[4,5-dihydro-5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl]-](/img/structure/B11496450.png)
2-Propenamide, N-[4,5-dihydro-5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE is a complex organic compound characterized by the presence of an imidazole ring, a trifluoromethyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced through radical trifluoromethylation, often using reagents such as trifluoromethyl sulfonyl chloride under photoredox catalysis . The final step involves the acrylamide formation through a reaction with acryloyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
Scientific Research Applications
N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CYANO-3-(TRIFLUOROMETHYL)PHENYL)METHACRYLAMIDE
- 2-(4,4-DIMETHYL-5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)-N-(2-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE
Uniqueness
N-[5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]ACRYLAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10F3N3O2 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
N-[5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C13H10F3N3O2/c1-2-9(20)18-12(13(14,15)16)11(21)17-10(19-12)8-6-4-3-5-7-8/h2-7H,1H2,(H,18,20)(H,17,19,21) |
InChI Key |
GQORVXKHDWXNIR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1(C(=O)NC(=N1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-phenylpyrrolo[1,2-a]quinazolin-2(1H)-one](/img/structure/B11496371.png)
![2'-amino-5-fluoro-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496373.png)
![Ethyl 3,3,3-trifluoro-2-(3-fluorobenzamido)-2-[2-(trifluoromethyl)anilino]propionate](/img/structure/B11496379.png)


![2,3-Dihydrobenzo[1,4]dioxine-2-carboxylic acid, (4-acetylsulfamoylphenyl)amide](/img/structure/B11496382.png)
![6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11496393.png)
![1-(furan-2-ylmethyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496413.png)
![4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11496416.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide](/img/structure/B11496423.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B11496429.png)
![3-[4-(4-methylpiperidin-1-yl)-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11496441.png)
![propan-2-yl 2-(4,4-dimethyl-2-oxo-4'-phenylspiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-7'-yl)oxyacetate](/img/structure/B11496443.png)
![N-[2-(methylthio)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11496445.png)
